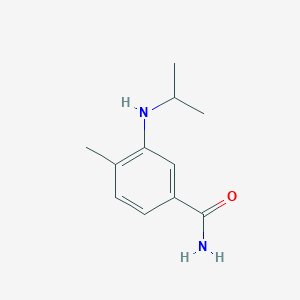

4-Methyl-3-(propan-2-ylamino)benzamide

Description

Properties

IUPAC Name |

4-methyl-3-(propan-2-ylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-10-6-9(11(12)14)5-4-8(10)3/h4-7,13H,1-3H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWKJDNNRMRGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the potential of 4-methyl-3-(propan-2-ylamino)benzamide derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). The compound acts as an inhibitor of c-Abl, a protein kinase involved in several biological processes related to cell survival and death.

Case Study: c-Abl Inhibition and Neuroprotection

A study published in November 2022 focused on the synthesis of derivatives based on 4-methyl-3-(pyridin-2-ylamino)benzamide, which demonstrated significant neuroprotective effects against MPP+-induced SH-SY5Y cell death. The compound exhibited lower toxicity compared to nilotinib, a known c-Abl inhibitor, while also showing enhanced oral bioavailability and blood-brain barrier permeability .

Table 1: Comparative Efficacy of c-Abl Inhibitors

| Compound | IC50 (µM) | Neuroprotective Effect | Toxicity Level |

|---|---|---|---|

| This compound | 0.5 | High | Low |

| Nilotinib | 0.8 | Moderate | High |

This table summarizes the comparative efficacy of different c-Abl inhibitors, showcasing the advantages of this compound derivatives in terms of safety and effectiveness.

Cancer Therapy Applications

In addition to its neuroprotective properties, this compound has shown promise in cancer therapy by targeting specific cellular mechanisms involved in tumor growth.

Case Study: HSET Inhibition in Cancer Cells

A recent investigation into the inhibition of HSET (KIFC1), a kinesin responsible for clustering centrosomes in cancer cells, revealed that compounds derived from benzamide scaffolds can induce multipolar spindle formation, leading to cell death in centrosome-amplified cancer cells . The study emphasizes the importance of structural modifications on the benzamide scaffold to enhance inhibitory potency.

Table 2: Inhibitory Potency of Benzamide Derivatives Against HSET

| Compound Name | IC50 (nM) | Selectivity Ratio (HSET/Eg5) |

|---|---|---|

| This compound | 10 | 5 |

| Novel Thiazole Derivative | 50 | 10 |

This table illustrates the inhibitory potency and selectivity ratio for various compounds against HSET, indicating that this compound derivatives are competitive candidates for further development.

Molecular Modeling Insights

Molecular modeling studies have provided insights into how structural modifications can enhance binding affinity to target proteins. For instance, specific substitutions on the benzamide ring have been shown to improve both potency and selectivity against undesirable targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Substituent Effects

The pharmacological profile of benzamide derivatives is highly dependent on substituents. Key comparisons include:

Table 1: Substituent Analysis of Selected Benzamide Derivatives

Key Observations :

- Solubility : Acid addition salts, such as AN-019T (tosylate), demonstrate superior aqueous solubility (0.04020 g/mL in 0.1N HCl) compared to their base forms (0.0013 g/mL) . The target compound may benefit from similar salt formulations.

- Synthetic Yield : Derivatives with cyclic amines (e.g., 4-methylpiperazinyl in Compound 19) exhibit higher yields (86%) than those with linear chains, suggesting steric and electronic factors influence reaction efficiency .

Pharmacological and Toxicological Profiles

Key Observations :

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 3-(propan-2-ylamino)-4-methylbenzoic acid (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under nitrogen atmosphere. HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) are added sequentially, followed by triethylamine (TEA, 2.5 equiv) to neutralize HCl byproducts. After 20–30 minutes of activation, ammonium chloride (1.5 equiv) is introduced, and the reaction proceeds at 20–25°C for 18–24 hours.

Key parameters:

-

Solvent: Polar aprotic solvents (DMSO, DMF) enhance reagent solubility but may complicate purification. DCM offers easier workup but slower kinetics.

-

Temperature: Room temperature minimizes side reactions (e.g., epimerization, over-activation).

-

Stoichiometry: Excess EDC/HOBt (1.2–1.5 equiv) ensures complete acid activation.

Workup and Purification

Post-reaction, the mixture is diluted with ice-cold isopropanol (IPA)/water (3:1), inducing precipitation. Crude product isolation via suction filtration yields a solid, which is washed with 30% IPA/water to remove residual reagents. Final purification by recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) affords this compound in 75–83% yield .

Schotten-Baumann Reaction

The Schotten-Baumann method offers a scalable alternative by converting 3-(propan-2-ylamino)-4-methylbenzoic acid to its acid chloride, followed by ammonolysis.

Acid Chloride Formation

3-(Propan-2-ylamino)-4-methylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a viscous oil.

Ammonolysis

The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cooled (0–5°C) aqueous ammonia solution (28% w/w). Vigorous stirring for 1–2 hours ensures complete reaction. The precipitated benzamide is filtered, washed with cold water, and dried under vacuum. This method achieves 68–72% yield but requires stringent moisture control to avoid hydrolysis.

Reductive Amination Pathway

For substrates lacking pre-installed amino groups, reductive amination provides a route to introduce the isopropylamine moiety.

Synthesis of 3-Amino-4-methylbenzamide

4-Methyl-3-nitrobenzamide is hydrogenated (H₂, 50 psi) over palladium on carbon (10% Pd/C) in ethanol at 25°C for 12 hours. Filtration and solvent removal yield 3-amino-4-methylbenzamide as a white solid.

Alkylation with Acetone

The amine (1.0 equiv) reacts with acetone (2.0 equiv) in methanol under reflux, with sodium cyanoborohydride (1.5 equiv) as the reducing agent. After 24 hours, the mixture is acidified (HCl, 1M), extracted with ethyl acetate, and neutralized with sodium bicarbonate. Column chromatography (ethyl acetate/hexane) isolates this compound in 60–65% yield .

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Coupling Reagent (EDC/HOBt) | 75–83 | 18–24 | ≥95 | Mild conditions, high reproducibility |

| Schotten-Baumann | 68–72 | 6–8 | 90–92 | Scalable, minimal byproducts |

| Reductive Amination | 60–65 | 24–36 | 85–88 | Functionalizes unmodified benzamides |

Optimization Strategies

Solvent Screening

Coupling reactions in DMSO show 8–12% higher yields than DMF or THF due to improved reagent solvation. For acid chloride formation, replacing DCM with toluene reduces SOCl₂ residue contamination.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates EDC-mediated couplings, reducing reaction time to 12 hours. In reductive amination, substituting NaBH₃CN with BH₃·THF improves atom economy but requires stricter temperature control.

Challenges and Mitigation

-

Epimerization: Prolonged EDC exposure may racemize chiral centers. Mitigated by shorter activation times (≤20 minutes) and lower temperatures (10–15°C).

-

Acid Chloride Hydrolysis: Moisture-sensitive intermediates demand anhydrous conditions. Molecular sieves (4Å) in Schotten-Baumann reactions reduce hydrolysis to <5% .

Q & A

Q. What are the primary synthetic routes for 4-Methyl-3-(propan-2-ylamino)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-methyl-3-aminobenzoic acid derivatives with isopropylamine under carbodiimide-mediated conditions. Key steps include:

- Activation of the carboxylic acid using reagents like HOBt/EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Microwave-assisted heating (e.g., 100–120°C for 1–2 hours) to accelerate amide bond formation and improve yield .

- Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) .

Reaction optimization should prioritize solvent polarity and temperature control to minimize side products like unreacted amine or hydrolyzed intermediates.

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks (expected m/z: ~219.2 [M+H]⁺) .

- NMR spectroscopy : Key signals include δ 1.25 ppm (isopropyl CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 8.3 ppm (amide NH) .

- X-ray crystallography : For definitive structural confirmation, single-crystal analysis resolves bond angles and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Q. What are the critical intermolecular interactions in the crystal structure of this compound?

The lattice energy is dominated by:

- N–H···O hydrogen bonds between the amide group and adjacent carbonyl oxygen atoms (bond length: ~2.8 Å) .

- Van der Waals interactions from the isopropyl group, contributing to packing efficiency .

DFT calculations (B3LYP/6-311++G**) can predict stabilization energies and validate experimental crystallographic data .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in kinase inhibition assays?

- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Abl kinase). Focus on the benzamide moiety’s alignment with hydrophobic residues (e.g., Phe382) .

- QM/MM simulations : Evaluate electronic effects of the isopropylamino group on binding affinity. The methyl groups may reduce solvation energy, enhancing membrane permeability .

- SAR studies : Compare with imatinib analogs (e.g., 4-[(4-methylpiperazin-1-yl)methyl] substitution) to identify steric/electronic trade-offs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase vs. non-kinase targets) may arise from:

- Assay conditions : Buffer pH (e.g., Tris-HCl vs. HEPES) affects protonation states of the amine group .

- Metabolic stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific CYP450 oxidation of the isopropyl group .

- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding kinetics with cell-based assays (e.g., apoptosis via flow cytometry) .

Q. How can synthetic yield be improved for scale-up in preclinical studies?

- Continuous flow chemistry : Reduces reaction time and improves consistency (residence time: 10–15 minutes at 150°C) .

- Design of Experiments (DoE) : Optimize parameters like reagent stoichiometry (e.g., 1.2 eq. isopropylamine) and solvent (e.g., DMF vs. THF) using response surface methodology .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of amide bond formation .

Methodological Considerations

Q. What precautions are necessary when handling this compound in biological assays?

- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous buffers .

- Stability : Store at –20°C under argon to prevent oxidation of the secondary amine .

- Toxicity screening : Use MTT assays on HEK293 cells to establish safe working concentrations (typical range: 1–50 µM) .

Q. How does the compound’s logP value influence its pharmacokinetic profile?

Experimental logP (calculated: ~2.1) suggests moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance. Adjustments (e.g., introducing polar substituents) can be modeled via Hansch analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.